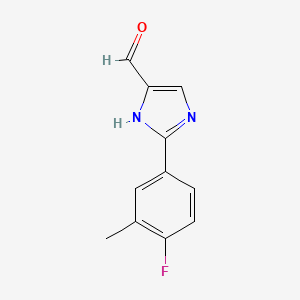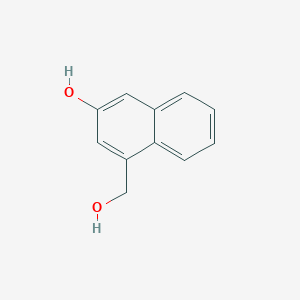
4-(Hydroxymethyl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)naphthalen-2-ol is an organic compound belonging to the naphthalene family It features a hydroxymethyl group (-CH₂OH) attached to the second carbon of the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)naphthalen-2-ol typically involves the hydroxymethylation of naphthalen-2-ol. One common method is the reaction of naphthalen-2-ol with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Hydroxymethyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: 4-(Carboxymethyl)naphthalen-2-ol.
Reduction: 4-Methylnaphthalen-2-ol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active naphthalene derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can enhance solubility and facilitate interactions with enzymes or receptors, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Naphthalen-2-ol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Methylnaphthalen-2-ol: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
4-(Carboxymethyl)naphthalen-2-ol:
Uniqueness: 4-(Hydroxymethyl)naphthalen-2-ol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H10O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,12-13H,7H2 |
Clave InChI |
VIIKLPSZPHOJHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
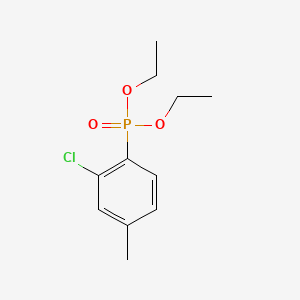
![6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B15335052.png)
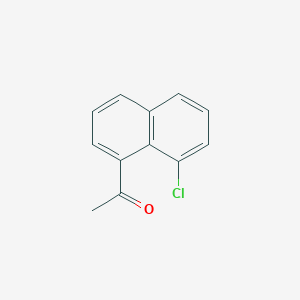
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
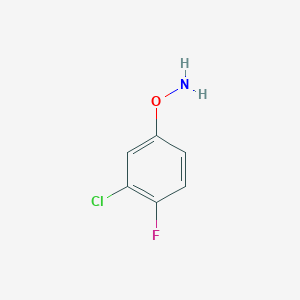
![1,4-Dichloropyridazino[4,5-d]pyridazine](/img/structure/B15335080.png)
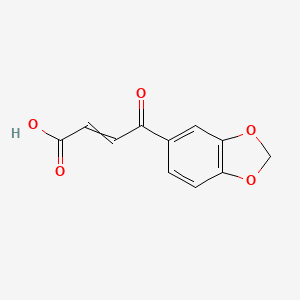
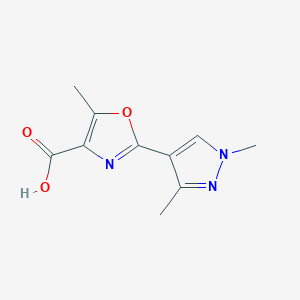

![ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)
